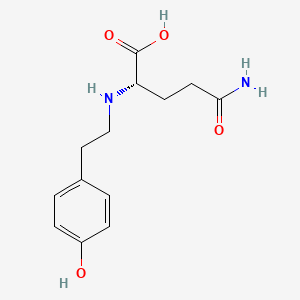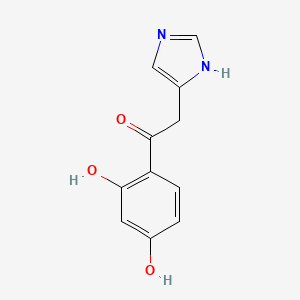
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one is a synthetic organic compound that features both phenolic and imidazole functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one typically involves the following steps:
Formation of the Phenolic Intermediate: The phenolic intermediate can be synthesized through various methods, such as the hydroxylation of a benzene derivative.
Imidazole Ring Formation: The imidazole ring can be constructed through cyclization reactions involving precursors like glyoxal and ammonia or amines.
Coupling Reaction: The final step involves coupling the phenolic intermediate with the imidazole ring under specific conditions, such as using a base catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of dyes, polymers, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to its biological activity, such as inhibiting specific enzymes or binding to receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-4-yl)ethan-1-one: Similar structure but with a different position of the imidazole ring.
1-(2,4-Dihydroxyphenyl)-2-(1H-pyrazol-5-yl)ethan-1-one: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one is unique due to its specific combination of phenolic and imidazole functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
67832-77-3 |
|---|---|
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
1-(2,4-dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C11H10N2O3/c14-8-1-2-9(11(16)4-8)10(15)3-7-5-12-6-13-7/h1-2,4-6,14,16H,3H2,(H,12,13) |
Clé InChI |
RXDFTLVCAKOVBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)C(=O)CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




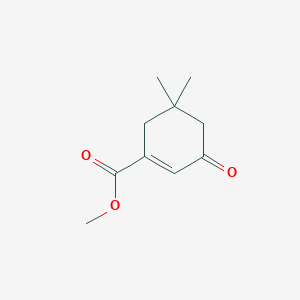
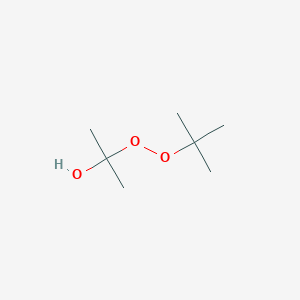



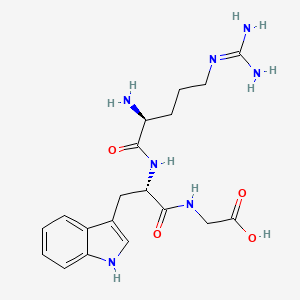
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
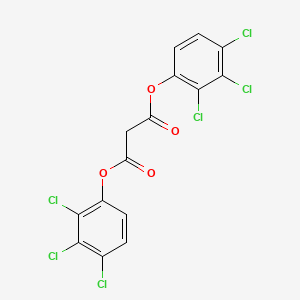

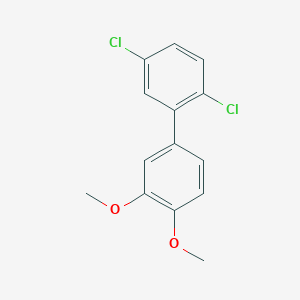
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
